Cas no 1350834-25-1 ((S)-1-Boc-pyrrolidine-3-carboxamide)

(S)-1-Boc-pyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- (S)-tert-Butyl 3-carbamoylpyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylic acid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)-
- (S)-1-Boc-pyrrolidine-3-carboxamide
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- MDL: MFCD28167684
- インチ: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1
- InChIKey: NHDGOVOBEZPXMY-ZETCQYMHSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC[C@H](C(N)=O)C1
(S)-1-Boc-pyrrolidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01FMEJ-1g |
(S)-1-Boc-pyrrolidine-3-carboxamide |
1350834-25-1 | 95% | 1g |
$417.00 | 2023-12-22 | |
A2B Chem LLC | AY07691-1g |
(S)-1-Boc-pyrrolidine-3-carboxamide |
1350834-25-1 | 95% | 1g |
$368.00 | 2024-04-20 | |
Advanced ChemBlocks | P41557-250MG |
(S)-1-Boc-pyrrolidine-3-carboxamide |
1350834-25-1 | 95% | 250MG |
$140 | 2023-09-15 | |
Advanced ChemBlocks | P41557-1G |
(S)-1-Boc-pyrrolidine-3-carboxamide |
1350834-25-1 | 95% | 1G |
$315 | 2023-09-15 | |
1PlusChem | 1P01FMEJ-250mg |
(S)-1-Boc-pyrrolidine-3-carboxamide |
1350834-25-1 | 95% | 250mg |
$225.00 | 2023-12-22 | |
Aaron | AR01FMMV-1g |
(S)-1-Boc-pyrrolidine-3-carboxamide |
1350834-25-1 | 97% | 1g |
$249.00 | 2025-02-12 | |
Chemenu | CM563802-5g |
(S)-tert-Butyl 3-carbamoylpyrrolidine-1-carboxylate |
1350834-25-1 | 95%+ | 5g |
$1047 | 2023-01-02 | |
Advanced ChemBlocks | P41557-5G |
(S)-1-Boc-pyrrolidine-3-carboxamide |
1350834-25-1 | 95% | 5G |
$945 | 2023-09-15 | |
Chemenu | CM563802-1g |
(S)-tert-Butyl 3-carbamoylpyrrolidine-1-carboxylate |
1350834-25-1 | 95%+ | 1g |
$330 | 2023-01-02 | |
Aaron | AR01FMMV-500mg |
(S)-1-Boc-pyrrolidine-3-carboxamide |
1350834-25-1 | 97% | 500mg |
$171.00 | 2025-02-12 |
(S)-1-Boc-pyrrolidine-3-carboxamide 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
(S)-1-Boc-pyrrolidine-3-carboxamideに関する追加情報
Introduction to (S)-1-Boc-pyrrolidine-3-carboxamide (CAS No. 1350834-25-1)
(S)-1-Boc-pyrrolidine-3-carboxamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1350834-25-1, has garnered considerable attention due to its role as a crucial intermediate in the synthesis of various bioactive molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group and the chiral center at the pyrrolidine ring makes it a valuable building block for the development of enantiomerically pure pharmaceuticals.
The pyrrolidine moiety is a six-membered heterocyclic amine, which is widely prevalent in numerous natural products and drug candidates. Its structural versatility allows for modifications at various positions, making it an ideal scaffold for medicinal chemists. In particular, the amide functionality at the 3-position of the pyrrolidine ring enhances its reactivity, enabling further derivatization into more complex structures.
In recent years, there has been a growing interest in the development of chiral drugs due to their improved pharmacological profiles compared to their racemic counterparts. The enantiomeric purity of pharmaceuticals is critical, as different enantiomers can exhibit distinct biological activities. The stereochemistry of (S)-1-Boc-pyrrolidine-3-carboxamide ensures that it can be used to synthesize enantiomerically pure compounds, which is essential for achieving optimal therapeutic effects.
The Boc protecting group on the amide nitrogen provides stability under various reaction conditions while allowing for selective deprotection when necessary. This feature makes (S)-1-Boc-pyrrolidine-3-carboxamide a versatile intermediate in multi-step synthetic routes. It can be easily incorporated into larger molecules through nucleophilic substitution or condensation reactions, facilitating the construction of complex drug candidates.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups onto the pyrrolidine scaffold. These techniques have enabled the rapid assembly of novel analogs with enhanced binding affinities and selectivity.
The application of computational chemistry and molecular modeling has also played a pivotal role in optimizing synthetic strategies involving (S)-1-Boc-pyrrolidine-3-carboxamide. By predicting reaction outcomes and identifying optimal conditions, researchers can streamline synthetic processes and improve yields. Additionally, these tools have been instrumental in understanding the structural basis of biological activity, aiding in the design of more effective drug candidates.
In the realm of drug discovery, (S)-1-Boc-pyrrolidine-3-carboxamide has been utilized in various therapeutic areas. Its structural motif is found in several lead compounds that are currently undergoing preclinical or clinical evaluation. Notably, it has been incorporated into molecules targeting neurological disorders, where its ability to interact with specific receptors is highly valued.
The synthesis of derivatives from this compound has also led to interesting findings regarding pharmacokinetic properties. Modifications at different positions on the pyrrolidine ring can influence solubility, metabolic stability, and distribution within biological systems. These insights are crucial for optimizing drug formulations and ensuring therapeutic efficacy.
The role of this compound in peptidomimetics is particularly noteworthy. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The pyrrolidine scaffold serves as an excellent template for creating non-peptide analogs with improved pharmacological profiles.
Furthermore, recent studies have explored the potential of (S)-1-Boc-pyrrolidine-3-carboxamide in fragment-based drug design. By using small molecular fragments as starting points, researchers can identify key interactions with biological targets and build upon them to develop lead compounds. This approach has gained traction due to its efficiency and ability to overcome traditional challenges in drug discovery.
The compound's utility extends beyond pharmaceutical applications; it has also found use in materials science and catalysis. Its chiral nature makes it a valuable ligand in asymmetric catalysis, where it helps direct reactions towards specific stereoisomers. This capability is particularly useful in industrial processes where high enantiomeric purity is required.
In conclusion, (S)-1-Boc-pyrrolidine-3-carboxamide (CAS No. 1350834-25-1) is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features make it an indispensable tool in pharmaceutical synthesis, enabling the development of enantiomerically pure drugs with enhanced therapeutic potential. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain a cornerstone in chemical biology and medicinal chemistry.
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